molecular formula C24H21BrN2O5S B388732 ETHYL (2E)-2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388732
M. Wt: 529.4g/mol
InChI Key: QGMMJSSVUMMMDK-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a brominated benzylidene group, and various functional groups such as hydroxyl, methoxy, and carboxylate. The presence of these functional groups makes this compound highly versatile and reactive, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Aldol Condensation: The benzylidene group is introduced via an aldol condensation reaction between an aldehyde and a ketone in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaN3, KCN, DMF (dimethylformamide)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of azide or nitrile derivatives

Scientific Research Applications

Ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the bromine atom and the thiazolopyrimidine core may interact with active sites of enzymes, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylidene Derivatives: Compounds with benzylidene groups exhibit similar reactivity but may have different functional groups, affecting their overall behavior.

    Brominated Compounds: The presence of bromine in various organic compounds can lead to similar reactivity patterns, particularly in substitution reactions.

Properties

Molecular Formula

C24H21BrN2O5S

Molecular Weight

529.4g/mol

IUPAC Name

ethyl (2E)-2-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21BrN2O5S/c1-4-32-23(30)20-13(2)26-24-27(21(20)14-8-6-5-7-9-14)22(29)19(33-24)11-15-10-18(31-3)17(28)12-16(15)25/h5-12,21,28H,4H2,1-3H3/b19-11+

InChI Key

QGMMJSSVUMMMDK-YBFXNURJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=C(C=C4Br)O)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4Br)O)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4Br)O)OC)S2)C

Origin of Product

United States

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